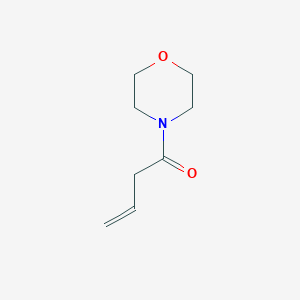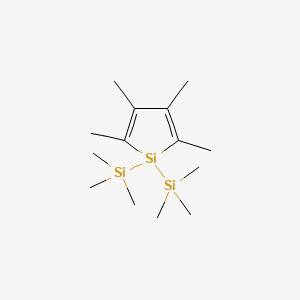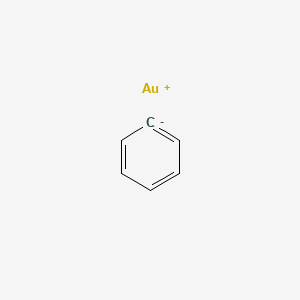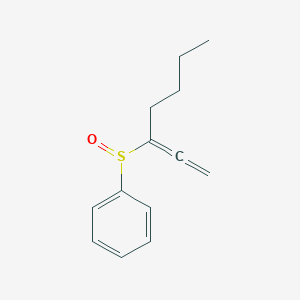
1,4-Bis(methyltellanyl)buta-1,3-diyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(methyltellanyl)buta-1,3-diyne is an organotellurium compound characterized by the presence of tellurium atoms bonded to a butadiyne backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(methyltellanyl)buta-1,3-diyne typically involves the coupling of tellurium-containing precursors with a butadiyne backbone. One common method includes the use of tellurium tetrachloride and acetylene derivatives under controlled conditions to form the desired product .
Industrial Production Methods:
化学反应分析
Types of Reactions: 1,4-Bis(methyltellanyl)buta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The tellurium atoms can be substituted with other chalcogen atoms or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Chalcogen halides, organic solvents.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Chalcogen-substituted butadiyne derivatives.
科学研究应用
1,4-Bis(methyltellanyl)buta-1,3-diyne has several applications in scientific research:
作用机制
The mechanism of action of 1,4-Bis(methyltellanyl)buta-1,3-diyne involves its interaction with molecular targets through chalcogen bonding. The tellurium atoms act as electrophilic centers, forming noncovalent interactions with nucleophilic regions in target molecules. This interaction can modulate the activity of enzymes, receptors, and other biological macromolecules .
相似化合物的比较
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Similar structure but with silicon atoms instead of tellurium.
1,4-Bis(methylselanyl)buta-1,3-diyne: Contains selenium atoms, exhibiting different reactivity and properties compared to tellurium.
Uniqueness: 1,4-Bis(methyltellanyl)buta-1,3-diyne is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties. Tellurium’s position in the periodic table allows for stronger chalcogen bonding interactions compared to sulfur and selenium, making this compound particularly interesting for advanced material applications .
属性
CAS 编号 |
468751-34-0 |
|---|---|
分子式 |
C6H6Te2 |
分子量 |
333.3 g/mol |
IUPAC 名称 |
1,4-bis(methyltellanyl)buta-1,3-diyne |
InChI |
InChI=1S/C6H6Te2/c1-7-5-3-4-6-8-2/h1-2H3 |
InChI 键 |
ZLJRQFCJZLEGFY-UHFFFAOYSA-N |
规范 SMILES |
C[Te]C#CC#C[Te]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)
![2-Methoxy-5-[2-(3,4,5-trimethylphenyl)ethenyl]phenol](/img/structure/B14252256.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)


